2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide
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Overview
Description
2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazine core.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using methyl iodide or methyl bromide.
Amidation Reaction: The final step involves the reaction of the benzothiazine derivative with 2-(methylsulfanyl)benzoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzothiazine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiazine derivatives
Scientific Research Applications
2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
2-(methylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives, such as:
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide: Similar structure but lacks the methylsulfanyl group, which may result in different biological activities.
2-(4-oxo-4H-1,3-benzothiazin-2-yl)benzoic acid: Contains a carboxylic acid group instead of the amide group, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-21-12-8-4-2-6-10(12)14(19)17-16-18-15(20)11-7-3-5-9-13(11)22-16/h2-9H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFWBDZIBARGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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